Cas no 65869-51-4 (1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol)

1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinol, 1-(phenylmethyl)-4-(2-pyridinyl)-
- 1-BENZYL-4-(PYRIDIN-2-YL)PIPERIDIN-4-OL
- 1'-benzyl-2',3',5',6'-tetrahydro-1'H-[2,4']bipyridinyl-4'-ol
- N-benzyl-4-hydroxy-4- (2-pyridyl)piperidine
- 1-benzyl-4-pyridin-2-ylpiperidin-4-ol
- 65869-51-4
- IISOQGMXZLAXFV-UHFFFAOYSA-N
- AKOS023427156
- AR2714
- CS-0171348
- A913881
- SB43731
- 1-Benzyl-4-(pyrid-2-yl)piperid-4-ol
- AS-45422
- N-benzyl-4-hydroxy-4-(2-pyridyl)piperidine
- SCHEMBL3905400
- MFCD09788612
- DA-03864
- 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol
-
- MDL: MFCD09788612
- Inchi: InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2
- InChI Key: IISOQGMXZLAXFV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=CC=N3)O
Computed Properties
- Exact Mass: 268.1577
- Monoisotopic Mass: 268.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 36.4Ų
Experimental Properties
- Color/Form: Solid
- PSA: 36.36
1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B288778-10mg |
1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol |
65869-51-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
AstaTech | AR2714-0.25/G |
1-BENZYL-4-(PYRIDIN-2-YL)PIPERIDIN-4-OL |
65869-51-4 | 95% | 0.25g |
$191 | 2023-09-16 | |
abcr | AB308033-1g |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol, 95%; . |
65869-51-4 | 95% | 1g |
€811.00 | 2024-04-16 | |
1PlusChem | 1P00IBZW-1g |
4-Piperidinol, 1-(phenylmethyl)-4-(2-pyridinyl)- |
65869-51-4 | 95% | 1g |
$899.00 | 2025-02-28 | |
abcr | AB308033-250mg |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol, 95%; . |
65869-51-4 | 95% | 250mg |
€356.20 | 2024-04-16 | |
Ambeed | A677637-5g |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol |
65869-51-4 | 95% | 5g |
$1403.0 | 2024-04-18 | |
Crysdot LLC | CD11077449-1g |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol |
65869-51-4 | 95+% | 1g |
$473 | 2024-07-18 | |
1PlusChem | 1P00IBZW-50mg |
4-Piperidinol, 1-(phenylmethyl)-4-(2-pyridinyl)- |
65869-51-4 | 95% | 50mg |
$145.00 | 2025-02-28 | |
Chemenu | CM366570-1g |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol |
65869-51-4 | 95% | 1g |
$520 | 2022-06-10 | |
abcr | AB308033-250 mg |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol; 95% |
65869-51-4 | 250MG |
€310.90 | 2022-03-03 |
1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
Additional information on 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol
Research Brief on 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol (CAS: 65869-51-4): Recent Advances and Applications
1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol (CAS: 65869-51-4) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, inflammation, and infectious diseases. This research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, synthetic pathways, and emerging applications.
Recent literature indicates that 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol exhibits promising activity as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in preclinical models of Parkinson's disease, where it showed neuroprotective effects by reducing oxidative stress and improving motor function. The compound's unique structural features, including the piperidin-4-ol core and benzyl-pyridine moiety, contribute to its ability to cross the blood-brain barrier and interact with key molecular targets.
In addition to its CNS applications, 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol has been investigated for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential utility in treating chronic inflammatory conditions like rheumatoid arthritis. The study also highlighted the compound's favorable safety profile in vitro, with minimal cytotoxicity observed in human cell lines.
The synthesis of 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol has been optimized in recent years, with several novel catalytic methods emerging. A 2023 paper in Organic Process Research & Development described a highly efficient asymmetric synthesis route using chiral ligands, achieving enantiomeric excess of over 95%. This advancement is particularly significant for the production of enantiopure derivatives, which are often required for targeted drug development.
Emerging research has also explored the antimicrobial potential of 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol derivatives. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that certain structural modifications of the compound resulted in potent activity against drug-resistant bacterial strains, including MRSA. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, offering a novel approach to combat antibiotic resistance.
Despite these promising findings, challenges remain in the clinical translation of 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol-based therapeutics. Current research efforts are focused on improving the compound's pharmacokinetic properties, particularly its metabolic stability and oral bioavailability. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, with anticipated IND filings in the next 2-3 years for indications ranging from neurodegenerative diseases to chronic pain management.
In conclusion, 1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol represents a multifaceted chemical entity with broad therapeutic potential. The compound's diverse biological activities, coupled with recent advances in its synthetic accessibility, position it as an important focus area for future drug discovery efforts. Continued research into structure-activity relationships and mechanism of action will be crucial for realizing its full clinical potential.
65869-51-4 (1-Benzyl-4-(Pyridin-2-Yl)Piperidin-4-Ol) Related Products
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
